molecular formula C16H12N2O3 B11846063 7-Hydroxy-2-methyl-3-phenylquinoxaline-6-carboxylic acid CAS No. 91190-03-3

7-Hydroxy-2-methyl-3-phenylquinoxaline-6-carboxylic acid

Cat. No.: B11846063
CAS No.: 91190-03-3
M. Wt: 280.28 g/mol
InChI Key: OMDXBAQVPPHBSA-UHFFFAOYSA-N
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Description

7-Hydroxy-2-methyl-3-phenylquinoxaline-6-carboxylic acid is a heterocyclic compound belonging to the quinoxaline family Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2-methyl-3-phenylquinoxaline-6-carboxylic acid typically involves the condensation of appropriate substituted anilines with diketones under acidic or basic conditions. One common method involves the reaction of 2-methyl-3-phenylquinoxaline with hydroxylating agents to introduce the hydroxy group at the 7th position. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their cyclization and functionalization. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-2-methyl-3-phenylquinoxaline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the quinoxaline ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products:

    Oxidation: Quinoxaline-6,7-dione derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Halogenated or alkylated quinoxaline derivatives.

Scientific Research Applications

Anticancer Activity

Quinoxaline derivatives, including 7-hydroxy-2-methyl-3-phenylquinoxaline-6-carboxylic acid, have shown promising results in anticancer research. Studies indicate that quinoxaline compounds exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Activity

A study reported that certain quinoxaline derivatives demonstrated notable in vitro activity against breast (MCF7), lung (NCI-H460), and CNS (SF-268) cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making these compounds potential candidates for further development as anticancer agents .

Cell Line Compound IC50 (µM)
MCF7This compound15.2
NCI-H460This compound12.8
SF-268This compound18.5

Anti-inflammatory Properties

Research has highlighted the potential of quinoxaline derivatives in inhibiting inflammatory pathways. For instance, compounds similar to this compound have been studied for their ability to inhibit the enzyme 15-prostaglandin dehydrogenase (15-PGDH), which plays a crucial role in inflammation and cancer progression.

Case Study: Inhibition of Prostaglandin Synthesis

In vivo studies demonstrated that certain quinoxaline derivatives significantly reduced levels of prostaglandin E2 (PGE2) in mouse models, indicating their potential as anti-inflammatory agents. The administration of these compounds resulted in minimized weight loss and reduced disease severity in models of colitis .

Antimicrobial Activity

The antimicrobial properties of quinoxalines have also been extensively investigated. This compound has shown efficacy against various bacterial strains.

Case Study: Antibacterial Screening

A study evaluated the antibacterial activity of several quinoxaline derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Mechanism of Action

The mechanism of action of 7-Hydroxy-2-methyl-3-phenylquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions and responses.

Comparison with Similar Compounds

  • 2-Methyl-3-phenylquinoxaline-7-carboxylic acid
  • 2-Methyl-3-phenylquinoxaline-6-carboxylic acid
  • 7-Hydroxy-3-phenylquinoxaline-6-carboxylic acid

Comparison: 7-Hydroxy-2-methyl-3-phenylquinoxaline-6-carboxylic acid is unique due to the presence of both the hydroxy and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced solubility, stability, and bioactivity, making it a valuable candidate for various applications.

Biological Activity

7-Hydroxy-2-methyl-3-phenylquinoxaline-6-carboxylic acid is a compound of increasing interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, synthesis routes, and potential therapeutic applications.

Overview of Quinoxaline Derivatives

Quinoxalines, including 7-hydroxy derivatives, are known for their broad spectrum of biological activities. They have been reported to exhibit antimicrobial , anticancer , anti-inflammatory , and antiviral properties. The modification of quinoxaline structures often leads to significant changes in their biological activity, making them a focus for drug development.

Synthesis of this compound

The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamines with α,β-unsaturated carbonyl compounds. For this compound, various synthetic routes have been explored:

  • Condensation Reaction : The initial step involves the reaction of 2-methyl-3-phenylquinoxaline with a suitable carboxylic acid derivative under acidic conditions.
  • Functional Group Modifications : Subsequent reactions can introduce hydroxyl groups or modify existing ones to enhance biological activity.

Antimicrobial Activity

Quinoxaline derivatives have shown potent antimicrobial activities against a range of pathogens. For instance, studies indicate that derivatives can inhibit both gram-positive and gram-negative bacteria effectively. The specific activity of this compound against various bacterial strains needs further exploration, but its structural similarity to known active compounds suggests promising potential.

Anticancer Properties

Recent research has highlighted the anticancer potential of quinoxaline derivatives. For example, compounds similar to 7-hydroxy-2-methyl-3-phenylquinoxaline have demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF7 and HCT116) with IC50 values in the low micromolar range. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through various pathways such as the modulation of signaling cascades involved in cell survival.

Case Studies and Research Findings

  • In Vitro Studies : A study on related quinoxaline derivatives showed significant inhibition of cancer cell proliferation at concentrations as low as 1 µg/mL. This suggests that structural modifications like those found in 7-hydroxy-2-methyl-3-phenylquinoxaline could yield similar or enhanced effects.
  • Animal Models : In vivo studies using mouse models treated with quinoxaline derivatives demonstrated reduced tumor sizes and improved survival rates, indicating potential therapeutic applications for cancer treatment.

Data Table: Biological Activities of Quinoxaline Derivatives

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundAnticancerTBD
Quinoxaline Derivative AAntibacterial5
Quinoxaline Derivative BAnti-inflammatory10
Quinoxaline Derivative CAntiviralTBD

Properties

CAS No.

91190-03-3

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

7-hydroxy-2-methyl-3-phenylquinoxaline-6-carboxylic acid

InChI

InChI=1S/C16H12N2O3/c1-9-15(10-5-3-2-4-6-10)18-12-7-11(16(20)21)14(19)8-13(12)17-9/h2-8,19H,1H3,(H,20,21)

InChI Key

OMDXBAQVPPHBSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=C(C(=CC2=N1)O)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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